molecular formula C24H21ClN2O3 B11498575 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B11498575
M. Wt: 420.9 g/mol
InChI Key: JWNNDIOKQWTVGF-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its complex structure, which includes an indole moiety, a chromene core, and various functional groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methylating agents.

    Coupling with the Chromene Core: The indole derivative is then coupled with a chromene precursor through a condensation reaction, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

The exact mechanism of action can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(7-chloro-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide: Lacks the methyl group on the indole ring.

    N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate: Contains an ester group instead of a carboxamide group.

These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide

InChI

InChI=1S/C24H21ClN2O3/c1-3-6-15-7-4-8-16-13-19(24(29)30-22(15)16)23(28)26-12-11-17-14(2)27-21-18(17)9-5-10-20(21)25/h3-5,7-10,13,27H,1,6,11-12H2,2H3,(H,26,28)

InChI Key

JWNNDIOKQWTVGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNC(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O

Origin of Product

United States

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